molecular formula C5H13NOS B1373167 3-Amino-2-(methylsulfanyl)butan-1-ol CAS No. 1333756-39-0

3-Amino-2-(methylsulfanyl)butan-1-ol

Cat. No.: B1373167
CAS No.: 1333756-39-0
M. Wt: 135.23 g/mol
InChI Key: HPAAJQUKBGIDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(methylsulfanyl)butan-1-ol is an organic compound with the molecular formula C5H13NOS and a molecular weight of 135.23 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfanyl group attached to a butane backbone. It is used primarily in research settings and has various applications in chemistry and biology.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(methylsulfanyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-amino-2-butanol with methylthiol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of industrial-grade reagents .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(methylsulfanyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-amino-2-(methylsulfanyl)butanone, while reduction may produce 3-amino-2-(methylsulfanyl)butane .

Mechanism of Action

The mechanism of action of 3-Amino-2-(methylsulfanyl)butan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(methylsulfanyl)butan-1-ol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

3-amino-2-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-4(6)5(3-7)8-2/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAAJQUKBGIDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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